molecular formula C15H24N4O2 B14935040 N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14935040
M. Wt: 292.38 g/mol
InChI Key: UNUUDKWXNXOMID-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic small molecule featuring a pyrazole-carboxamide core fused to a seven-membered cycloheptane ring. Its structure includes a morpholine-substituted ethylamine side chain, which confers unique physicochemical and biological properties. The morpholine group enhances solubility and bioavailability, while the pyrazole-carboxamide scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Its synthesis typically involves multi-step reactions, including cyclization and amide coupling, as exemplified in patents and synthetic methodologies .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H24N4O2/c20-15(16-6-7-19-8-10-21-11-9-19)14-12-4-2-1-3-5-13(12)17-18-14/h1-11H2,(H,16,20)(H,17,18)

InChI Key

UNUUDKWXNXOMID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is introduced through a reaction between ethylene oxide and ammonia, followed by further functionalization to attach the ethyl group. The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and a diketone. Finally, the two components are coupled under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Key Observations :

  • The morpholinyl-ethyl side chain in the target compound distinguishes it from analogs with aromatic or bulky alkyl substituents. This group balances lipophilicity and solubility, making it advantageous for drug design .
  • The tert-butylphenyl analog (I5) exhibits higher molecular weight and lipophilicity, which may limit aqueous solubility but improve membrane penetration .

Key Observations :

  • Morpholinyl-ethyl derivatives (e.g., 6c–f) demonstrate moderate antifungal activity, suggesting that the target compound may share similar or enhanced activity due to its pyrazole core .
  • Piperidinyl-ethyl analogs exhibit stronger antibacterial effects, implying that nitrogen-heterocycle substituents influence target specificity .

Biological Activity

N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine moiety and a hexahydrocyclohepta pyrazole core. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S, with a molecular weight of approximately 408.54 g/mol .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values : Some analogs have demonstrated IC50 values as low as 0.26 µM in inhibiting cancer cell proliferation .
  • Mechanism of Action : The mechanisms often involve the inhibition of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and caspase activation .

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties:

  • GSK3β Inhibition : Compounds with similar structures have been reported to inhibit glycogen synthase kinase 3β (GSK3β), which is crucial in neurodegenerative diseases .
  • Nrf2 Activation : The induction of Nrf2 has been linked to the compound's ability to protect neuronal cells from oxidative stress .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes relevant to neurodegenerative disorders:

  • Acetylcholinesterase (AChE) : Some pyrazole derivatives show potent AChE inhibition with IC50 values around 66.37 nM .
  • Carbonic Anhydrase : Inhibition of carbonic anhydrase isoforms has also been noted, which may contribute to its therapeutic potential in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study examined the cytotoxic effects of several pyrazole derivatives on MCF7 breast cancer cells. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships (SAR) are critical for efficacy .
    CompoundIC50 (µM)Target Cell Line
    Compound 10.26MCF7
    Compound 20.39MDA-MB-231
    Compound 30.14HepG2
  • Neuroprotective Activity : In another study focusing on neuroprotection, compounds similar to this compound were evaluated for their ability to induce Nrf2 activity. The results showed significant protective effects against oxidative stress in neuronal models .

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